The compound is derived from FK506 through specific biosynthetic pathways. The parent compound, FK506, is a member of the macrolide family and is classified as a potent immunosuppressant. The modification to create 31-O-demethyl-FK506 involves enzymatic processes that remove a methyl group from the hydroxyl group at the 31st carbon position of FK506. This alteration can lead to changes in both pharmacological properties and side effects.
The synthesis of 31-O-demethyl-FK506 involves complex biosynthetic steps:
The molecular structure of 31-O-demethyl-FK506 retains the core macrolide ring characteristic of FK506 but differs due to the absence of a methyl group at the 31st carbon position.
31-O-Demethyl-FK506 can participate in various chemical reactions typical of macrolides:
The mechanism by which 31-O-demethyl-FK506 exerts its effects primarily involves:
Studies have shown that while maintaining some immunosuppressive activity, 31-O-demethyl-FK506 has reduced toxicity profiles in neuronal tissues, making it a candidate for treating neurological disorders without significant immune suppression .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: